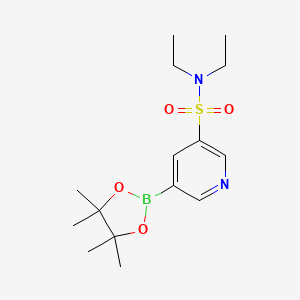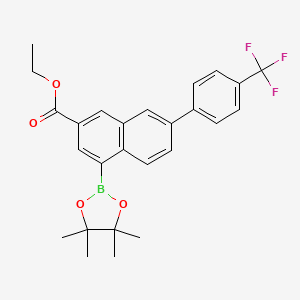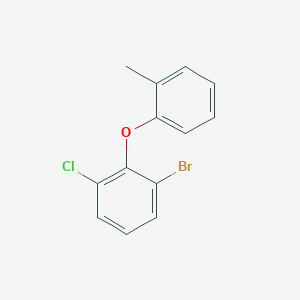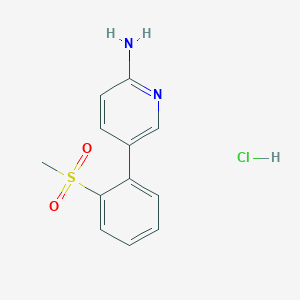![molecular formula C8H7N3O3 B13990387 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7N3O3. It is a derivative of pyrrolo[2,3-B]pyridine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves the nitration of 4-methoxy-1H-pyrrolo[2,3-B]pyridine. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyrrolo[2,3-B]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-Methoxy-5-amino-1H-pyrrolo[2,3-B]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays to understand cellular pathways and mechanisms.
作用機序
The mechanism of action of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as protein kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt cellular signaling pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
4-Methoxy-1H-pyrrolo[2,3-B]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-pyrrolo[2,3-B]pyridine: Lacks the methoxy group, which affects its solubility and electronic properties.
Uniqueness
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .
特性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
4-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-5-2-3-9-8(5)10-4-6(7)11(12)13/h2-4H,1H3,(H,9,10) |
InChIキー |
IGRNLYIOKFBDBR-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CNC2=NC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


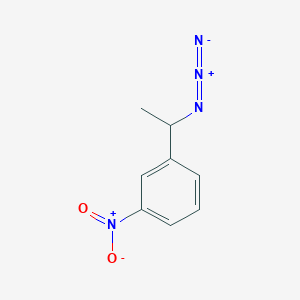
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
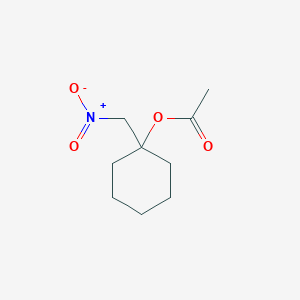
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
